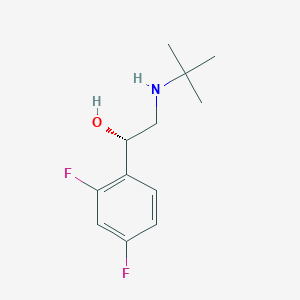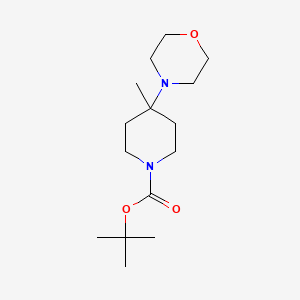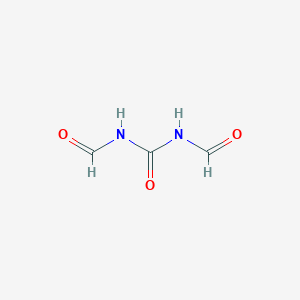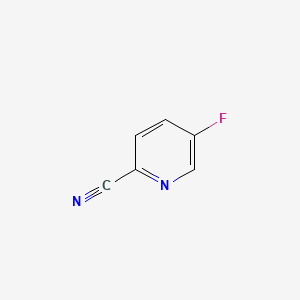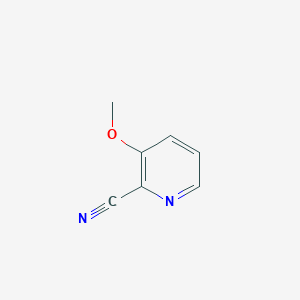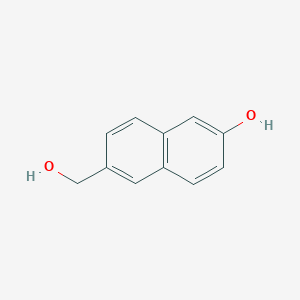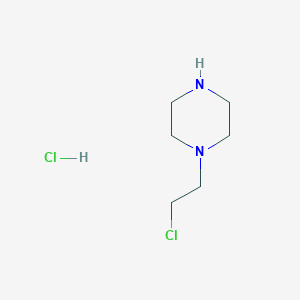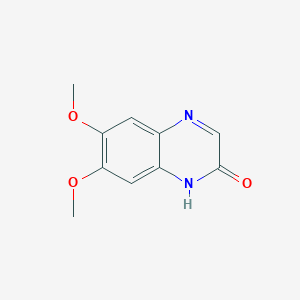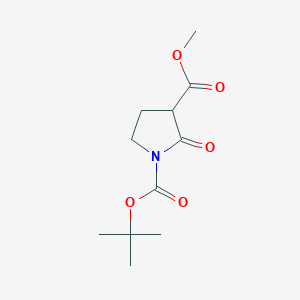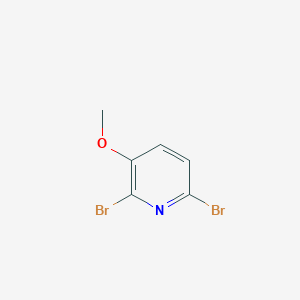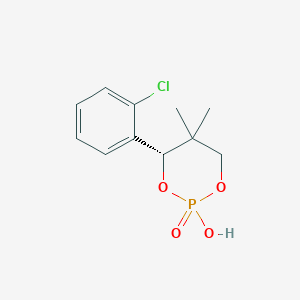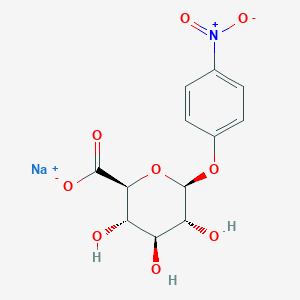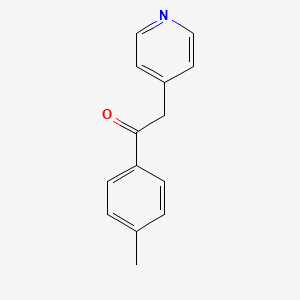
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone: is an organic compound that belongs to the class of ketones It consists of a pyridine ring substituted at the 4-position and a p-tolyl group attached to the ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone involves the Friedel-Crafts acylation reaction. This reaction typically uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:
Starting Materials: 4-pyridinecarboxylic acid chloride and p-tolylmagnesium bromide.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane or chloroform at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.
Procedure: The acyl chloride is added dropwise to a solution of the aromatic compound and the Lewis acid catalyst. The mixture is stirred for several hours, and the product is then isolated by standard workup procedures, including washing, drying, and purification by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: The major products include 4-pyridinecarboxylic acid and p-toluic acid.
Reduction: The major product is 2-(Pyridin-4-yl)-1-(p-tolyl)ethanol.
Substitution: Depending on the substituent introduced, various halogenated derivatives can be formed.
科学研究应用
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activities and receptor interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the ketone group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of the target molecules and lead to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-3-yl)-1-(p-tolyl)ethanone: Similar structure but with the pyridine ring substituted at the 3-position.
2-(Pyridin-4-yl)-1-phenylethanone: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(Pyridin-4-yl)-1-(m-tolyl)ethanone: Similar structure but with the tolyl group substituted at the meta position.
Uniqueness
2-(Pyridin-4-yl)-1-(p-tolyl)ethanone is unique due to the specific positioning of the pyridine and p-tolyl groups, which can influence its reactivity and interactions with other molecules
属性
IUPAC Name |
1-(4-methylphenyl)-2-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11-2-4-13(5-3-11)14(16)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCKHEMSKSGZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463725 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100866-13-5 |
Source


|
| Record name | 2-(Pyridin-4-yl)-1-(p-tolyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
